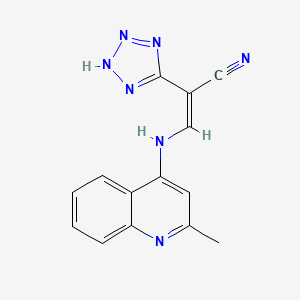

2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile, commonly known as TATMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the tetrazole family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Hydrolysis and Photolysis of Quinol Derivatives : Quinol derivatives, sharing structural motifs with the mentioned compound, have been studied for their reactivity under hydrolysis and photolysis conditions. These processes yield reactive intermediates with potential applications in synthesizing anti-tumor agents. The study by Wang et al. (2009) discusses the selective trapping of oxenium ion intermediates and their potential in developing anti-tumor agents against various cancer cell lines (Wang et al., 2009).

Applications in Medicinal Chemistry

Coordination and Fluorescence for Intracellular Probing : The use of quinoline derivatives as fluorophores for intracellular Zn2+ probing demonstrates their utility in bioimaging and diagnostic applications. Hendrickson et al. (2003) explored the coordination chemistry of these compounds, highlighting their potential in detecting intracellular zinc, a vital component of numerous biological processes (Hendrickson et al., 2003).

Materials Science and Catalysis

Catalysis for Asymmetric Synthesis : Derivatives of quinoline have been utilized as ligands in catalytic systems for asymmetric synthesis, demonstrating their role in producing chiral molecules, which are essential for pharmaceutical applications. A study by Zhou et al. (2002) illustrates the synthesis of chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds and their application in asymmetric transfer hydrogenation of ketones (Zhou et al., 2002).

Anticancer and Antifungal Activities

Anticancer and Antifungal Analyses : Tetrazolylmethyl quinolines have been synthesized and evaluated for their anticancer and antifungal activities. The synthesis and biological evaluation of these compounds, as discussed by Shaikh et al. (2017), represent a significant contribution to the development of new therapeutic agents (Shaikh et al., 2017).

Eigenschaften

IUPAC Name |

(Z)-3-[(2-methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7/c1-9-6-13(11-4-2-3-5-12(11)17-9)16-8-10(7-15)14-18-20-21-19-14/h2-6,8H,1H3,(H,16,17)(H,18,19,20,21)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAZHGCTQCGOKX-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1)N/C=C(/C#N)\C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanol](/img/structure/B2823541.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2823545.png)

![N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2823548.png)

![1-[4-(Trifluoromethyl)phenyl]sulfonylpyrrol-3-amine;hydrochloride](/img/structure/B2823560.png)